![molecular formula C17H10F3NO B6337660 4-(2-Trifluoromethylbenzoyl)quinoline; 97% CAS No. 1187165-86-1](/img/structure/B6337660.png)
4-(2-Trifluoromethylbenzoyl)quinoline; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .Chemical Reactions Analysis
Quinolines have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes .Physical And Chemical Properties Analysis
Quinoline is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
3-(2-Trifluoromethylbenzoyl)quinoline serves as a crucial scaffold in drug discovery due to its structural similarity to many biologically active compounds . Its trifluoromethyl group can enhance the metabolic stability and bioavailability of potential drug candidates. This compound is actively researched for its potential use in developing new therapeutic agents with various pharmacological activities, including anticancer, antiviral, and antibacterial properties .
Pharmacology
In pharmacology, the quinoline motif is recognized for its broad spectrum of bioactivity. The trifluoromethyl group in particular is of interest for modifying the pharmacokinetics of new drugs. Researchers are investigating the efficacy of 3-(2-Trifluoromethylbenzoyl)quinoline derivatives in vivo and in vitro, which may pave the way for novel drug development .
Synthetic Organic Chemistry
The compound is used extensively in synthetic organic chemistry as a versatile intermediate. It can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, making it a valuable building block for synthesizing complex organic molecules .
Industrial Chemistry
In the industrial sector, 3-(2-Trifluoromethylbenzoyl)quinoline is utilized for its chemical stability and reactivity. It’s involved in the synthesis of dyes, food colorants, and other industrial chemicals. Its derivatives are also explored for their potential use in creating more sustainable and environmentally friendly chemical processes .
Biochemistry
This compound plays a role in biochemistry research, particularly in the study of enzyme inhibitors and receptor-ligand interactions. The trifluoromethyl group can influence the binding affinity and selectivity of biochemical compounds, which is crucial for understanding biological pathways and designing targeted therapies .
Green Chemistry
3-(2-Trifluoromethylbenzoyl)quinoline is part of the movement towards greener chemistry practices. Its derivatives are synthesized using eco-friendly methods, such as solvent-free reactions and microwave-assisted synthesis, reducing the environmental impact of chemical production .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic .
Mode of Action
Some studies suggest that quinoline derivatives can function as effective inhibitors to suppress ftsz polymerization and ftsz gtpase activity, thus stopping cell division and causing cell death through interacting with the c-terminal interdomain cleft of ftsz .
Biochemical Pathways
Quinoline and quinolone derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting their involvement in various biochemical pathways .
Result of Action
Some studies suggest that quinoline derivatives can cause cell death by inhibiting cell division .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
quinolin-3-yl-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)14-7-3-2-6-13(14)16(22)12-9-11-5-1-4-8-15(11)21-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVNMDBIOCSAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Trifluoromethylbenzoyl)quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.